molecular formula C16H21N3O4 B11593899 5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11593899
M. Wt: 319.36 g/mol
InChI Key: JOUSNILLSQTPJG-UHFFFAOYSA-N
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Description

5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in medicinal chemistry .

Preparation Methods

The synthesis of 5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the nitro group. The diazatricyclo structure is then formed through a series of cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium catalysts, and electrophiles. .

Scientific Research Applications

5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with bacterial DNA, proteins, and other cellular components, leading to antibacterial activity. The molecular targets and pathways involved include DNA synthesis inhibition and protein modification .

Comparison with Similar Compounds

Similar compounds include other nitrofurans such as 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole and { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid . Compared to these compounds, 5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a unique diazatricyclo structure, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

5-methyl-2-(5-nitrofuran-2-yl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C16H21N3O4/c1-3-6-16-9-17-7-15(2,14(16)20)8-18(10-16)13(17)11-4-5-12(23-11)19(21)22/h4-5,13H,3,6-10H2,1-2H3

InChI Key

JOUSNILLSQTPJG-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(O4)[N+](=O)[O-])C

solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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